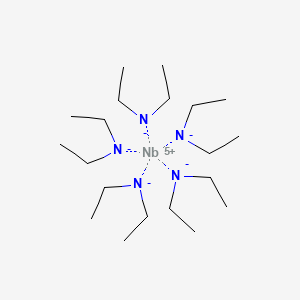
T 82
Übersicht
Beschreibung
T 82 ist ein potenter Antagonist des 5-Hydroxytryptamin-Rezeptors und ein Hemmstoff der Acetylcholinesterase. Es wird hauptsächlich für Forschungszwecke verwendet, insbesondere bei der Untersuchung der Alzheimer-Krankheit. Die Verbindung hat sich als vielversprechend erwiesen, um die durch acetylcholinerge Dysfunktion induzierte Gedächtnisbeeinträchtigung zu lindern .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von T 82 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben. Allgemeine organische Synthesetechniken wie nukleophile Substitution, Reduktion und Oxidationsreaktionen sind wahrscheinlich beteiligt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde die Skalierung der Labor-Synthesemethoden auf eine größere Skala umfassen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Dies beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, die Verwendung hochwertiger Reagenzien und den Einsatz fortschrittlicher Reinigungstechniken wie Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
T 82 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte oder Keton-Derivate ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme und möglicher neuroprotektiver Eigenschaften.
Medizin: Erforscht als potenzielles Therapeutikum für die Alzheimer-Krankheit aufgrund seiner Acetylcholinesterase-hemmenden Aktivität.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch zwei Mechanismen:
5-Hydroxytryptamin-Rezeptor-Antagonismus: Durch Blockierung des 5-Hydroxytryptamin-Rezeptors kann this compound die Neurotransmitterfreisetzung und die neuronale Signalübertragung modulieren.
Hemmung der Acetylcholinesterase: Die Hemmung der Acetylcholinesterase erhöht die Acetylcholin-Spiegel im synaptischen Spalt, verbessert die cholinerge Transmission und kann möglicherweise die kognitive Funktion verbessern.
Wissenschaftliche Forschungsanwendungen
T 82 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s Disease due to its acetylcholinesterase inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
T 82 exerts its effects primarily through two mechanisms:
5-Hydroxytryptamine Receptor Antagonism: By blocking the 5-hydroxytryptamine receptor, this compound can modulate neurotransmitter release and neuronal signaling.
Acetylcholinesterase Inhibition: Inhibiting acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Donepezil: Ein weiterer Acetylcholinesterase-Hemmer, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.
Rivastigmin: Ein dualer Hemmer von Acetylcholinesterase und Butyrylcholinesterase, der ebenfalls bei der Alzheimer-Krankheit eingesetzt wird.
Galantamin: Ein Acetylcholinesterase-Hemmer mit zusätzlicher allosterischer Modulation von nikotinergen Rezeptoren.
Einzigartigkeit von T 82
This compound ist einzigartig aufgrund seiner doppelten Aktivität als sowohl 5-Hydroxytryptamin-Rezeptor-Antagonist als auch Acetylcholinesterase-Hemmer. Dieser duale Mechanismus kann eine breitere therapeutische Wirkung bieten als Verbindungen, die nur auf Acetylcholinesterase abzielen.
Eigenschaften
IUPAC Name |
2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVPBCNIIPOSY-WXXKFALUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H62N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252264-92-9 | |
| Record name | T-82 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252264929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-82 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD0YFO1F2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















